N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with benzohydrazides. One common method involves the reaction of 2-amino-4,6-dimethylbenzothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . Additionally, molecular docking studies have shown that the compound can bind to protein receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. The presence of dimethyl groups at positions 4 and 6 enhances its lipophilicity and potentially its ability to interact with biological membranes .
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-11(2)14-13(9-10)21-16(17-14)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTWSDNAHDWVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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